5-Hydroxymethylfluorescein diacetate
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Overview
Description
5-Hydroxymethylfluorescein diacetate is a fluorescent dye commonly used in various biochemical and medical research applications. It is a derivative of fluorescein, a well-known fluorescent compound, and is often utilized for its ability to fluoresce under specific conditions. This compound is particularly valuable in cell viability assays, enzyme activity measurements, and as a marker in various imaging techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylfluorescein diacetate typically involves the acetylation of 5-hydroxymethylfluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 40°C
Solvent: Acetone or dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: To handle large volumes of reactants
Continuous Stirring: To ensure uniform reaction conditions
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethylfluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to 5-hydroxymethylfluorescein in the presence of water and a base.
Oxidation: It can be oxidized to form various oxidized derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, base (e.g., sodium hydroxide), room temperature
Oxidation: Oxidizing agents such as hydrogen peroxide, elevated temperatures
Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to slightly elevated temperatures
Major Products
Hydrolysis: 5-Hydroxymethylfluorescein
Oxidation: Oxidized fluorescein derivatives
Substitution: Various substituted fluorescein derivatives
Scientific Research Applications
5-Hydroxymethylfluorescein diacetate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent marker in various chemical reactions and assays.
Biology: Employed in cell viability assays to distinguish live cells from dead cells based on fluorescence.
Medicine: Utilized in imaging techniques to visualize cellular and tissue structures.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Hydroxymethylfluorescein diacetate involves its conversion to 5-hydroxymethylfluorescein upon hydrolysis. This conversion is catalyzed by esterases present in living cells. The resulting 5-hydroxymethylfluorescein fluoresces under specific conditions, allowing for the visualization and measurement of various biological processes. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of the diacetate groups.
Fluorescence Pathways: The excitation and emission of light by the fluorescein moiety.
Comparison with Similar Compounds
5-Hydroxymethylfluorescein diacetate is unique due to its specific fluorescent properties and its ability to be hydrolyzed to a fluorescent product. Similar compounds include:
Fluorescein diacetate: Another fluorescent dye with similar properties but different hydrolysis products.
Carboxyfluorescein diacetate: A compound with similar applications but different chemical structure and properties.
Calcein AM: A non-fluorescent compound that becomes fluorescent upon hydrolysis, used in similar applications.
Properties
Molecular Formula |
C25H18O8 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[6'-acetyloxy-5-(hydroxymethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C25H18O8/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11,26H,12H2,1-2H3 |
InChI Key |
WOTLWOAUPKWMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CO)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
Origin of Product |
United States |
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